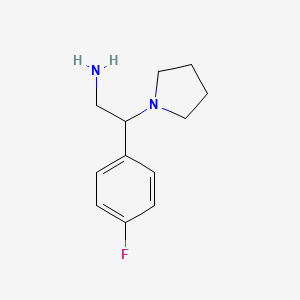

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further connected to an ethanamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine typically involves the following steps:

Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of 4-fluorophenylacetonitrile from 4-fluorobenzyl chloride and sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF).

Reduction to Fluorophenylacetaldehyde: The nitrile group in 4-fluorophenylacetonitrile is reduced to an aldehyde using a reducing agent like lithium aluminum hydride (LiAlH4).

Formation of the Pyrrolidine Ring: The aldehyde is then reacted with pyrrolidine in the presence of a catalyst such as p-toluenesulfonic acid to form the desired pyrrolidine ring.

Reductive Amination: The final step involves the reductive amination of the intermediate with ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions (OH-) or amines can replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: The compound is used in studies investigating the effects of phenethylamines on neurotransmitter systems.

Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of monoamine neurotransmitters, such as dopamine and serotonin, by binding to their respective receptors and altering their signaling pathways. This modulation can lead to changes in mood, cognition, and behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Chlorophenyl)-2-pyrrolidin-1-ylethanamine

- 2-(4-Bromophenyl)-2-pyrrolidin-1-ylethanamine

- 2-(4-Methylphenyl)-2-pyrrolidin-1-ylethanamine

Uniqueness

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target receptors, making it a valuable candidate for drug development.

Biologische Aktivität

2-(4-Fluorophenyl)-2-pyrrolidin-1-ylethanamine, commonly referred to as 4-Fluoroamphetamine (4-FA), is a synthetic compound belonging to the class of phenethylamines. It has garnered attention in pharmacological research due to its stimulant and psychoactive properties. This article explores the biological activity of 4-FA, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-FA is C11H14FN, with a molecular weight of approximately 183.24 g/mol. The compound features a fluorinated phenyl ring and a pyrrolidine moiety, which contribute to its unique biological properties.

4-FA primarily acts as a releasing agent for monoamines, particularly serotonin, dopamine, and norepinephrine. It is believed to exert its effects through the following mechanisms:

- Serotonin Release : 4-FA enhances the release of serotonin by reversing the action of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.

- Dopamine Release : Similar to its action on serotonin, 4-FA promotes dopamine release by interacting with the dopamine transporter (DAT).

- Norepinephrine Release : The compound also influences norepinephrine levels by modulating the norepinephrine transporter (NET).

Pharmacological Effects

The biological activity of 4-FA has been studied in various contexts, revealing both stimulant and potential therapeutic effects:

- Stimulant Effects : Users report increased energy, enhanced mood, and improved cognitive function. These effects are similar to those observed with other amphetamines but are often described as milder.

-

Potential Therapeutic Applications :

- Antidepressant Properties : Due to its serotonergic activity, 4-FA has been investigated for potential use in treating depression and anxiety disorders.

- Cognitive Enhancement : Some studies suggest that 4-FA may improve focus and attention, making it a candidate for further research in cognitive enhancement.

Case Studies and Research Findings

Several studies have examined the biological activity of 4-FA:

- Study on Neurotransmitter Release : A study published in Neuropharmacology demonstrated that 4-FA significantly increases serotonin and dopamine release in vitro, suggesting its potential as a therapeutic agent for mood disorders .

- Clinical Observations : Reports from users indicate that while 4-FA can produce desirable effects such as euphoria and sociability, it may also lead to adverse effects such as anxiety and cardiovascular strain .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between 4-FA and other related compounds:

| Compound | Primary Action | Main Effects | Legal Status |

|---|---|---|---|

| 4-Fluoroamphetamine (4-FA) | Serotonin/Dopamine Releaser | Stimulant, Mood enhancement | Controlled in some regions |

| Amphetamine | Dopamine Releaser | Stimulant, Appetite suppression | Controlled |

| MDMA | Serotonin/Dopamine Releaser | Empathy, Euphoria | Controlled |

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRVQTGCNAGNJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390124 |

Source

|

| Record name | 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876710-64-4 |

Source

|

| Record name | 2-(4-fluorophenyl)-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.